molecular formula C30H41O3P B15207297 Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine

Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine

Cat. No.: B15207297
M. Wt: 480.6 g/mol
InChI Key: ITEDQLITTUEHFS-FGZHOGPDSA-N
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Description

Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is a complex organic compound that belongs to the class of chiral phosphine ligands. These ligands are widely used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The compound’s unique structure, which includes a dibenzo[dioxonin] core and a phosphine group, makes it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine typically involves the following steps:

    Formation of the dibenzo[dioxonin] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[dioxonin] structure.

    Introduction of the phosphine group: The phosphine group is introduced through a reaction with a suitable phosphine precursor, such as triphenylphosphine, under controlled conditions.

    Cyclohexylation: The final step involves the addition of cyclohexyl groups to the phosphine moiety, typically through a Grignard reaction or similar organometallic process.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The phosphine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the compound or the substrates it reacts with.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine involves its ability to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand but lacks chirality.

    Dicyclohexylphosphine: Similar in structure but without the dibenzo[dioxonin] core.

    ®-BINAP: A chiral phosphine ligand with a different backbone structure.

Uniqueness

Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is unique due to its combination of a chiral dibenzo[dioxonin] core and a phosphine group, providing both steric and electronic properties that are advantageous in asymmetric catalysis. This makes it a valuable tool for synthesizing enantiomerically pure compounds, which are essential in various scientific and industrial applications.

Properties

Molecular Formula

C30H41O3P

Molecular Weight

480.6 g/mol

IUPAC Name

dicyclohexyl-[(9R,11R)-17-methoxy-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]phosphane

InChI

InChI=1S/C30H41O3P/c1-21-20-22(2)33-27-18-11-19-28(30(27)29-25(31-3)16-10-17-26(29)32-21)34(23-12-6-4-7-13-23)24-14-8-5-9-15-24/h10-11,16-19,21-24H,4-9,12-15,20H2,1-3H3/t21-,22-/m1/s1

InChI Key

ITEDQLITTUEHFS-FGZHOGPDSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C

Canonical SMILES

CC1CC(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C

Origin of Product

United States

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